molecular formula C21H19N3O3S2 B2515948 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 921864-00-8

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2515948
CAS No.: 921864-00-8
M. Wt: 425.52
InChI Key: HORGDHQVWJMSAU-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Amines and Carcinogenic Potential

One study reviewed the synthesis and evaluation of thiophene analogues, including compounds structurally related to the specified molecule, for their potential carcinogenicity. This research aimed at understanding how changes in aromatic structures influence biological activity and carcinogenic potential. The findings suggest a nuanced view of these compounds' safety and necessitate further in vivo studies to establish their effects (J. Ashby et al., 1978).

Bioactive Heterocycles in Drug Discovery

Heterocyclic compounds, including pyrimidine and thiazole derivatives, are crucial in medicinal chemistry for their diverse biological activities. A review on biologically significant pyrimidine appended optical sensors, including compounds analogous to the one , underscores the importance of heterocycles in developing optical sensors and their medicinal applications. These compounds' ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes and in various biological applications (Gitanjali Jindal & N. Kaur, 2021).

Chemical Complexity and Biological Interactions

A review focused on the chemistry and properties of benzthiazol-2-yl-pyridine complexes, related to the target molecule, highlights the vast potential of these compounds in creating complex metal-organic frameworks and their applications in various fields, including catalysis, magnetic properties, and biological activities. The study indicates a gap in the current knowledge and suggests areas for further exploration, particularly in unknown analogues (M. Boča et al., 2011).

Repurposed Drug Applications

Research on repurposed drugs, including those structurally related to the specified molecule, illustrates the potential for existing compounds to be used in new therapeutic contexts. For example, Nitazoxanide, a thiazol-2-yl compound, shows promise against various infections, highlighting the broader applicability of this chemical class in treating infectious diseases (Charu Bharti et al., 2021).

Environmental Toxicology and Degradation

The environmental fate and degradation of pharmaceuticals, including acetamide and its derivatives, have been extensively studied. A comprehensive review on the degradation of acetaminophen by advanced oxidation processes sheds light on the pathways, by-products, and mechanisms involved. Such studies are crucial for understanding how these compounds and their derivatives behave in aquatic environments, potentially informing water treatment and pollution mitigation strategies (Mohammad Qutob et al., 2022).

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-26-16-7-8-17(27-2)20-19(16)23-21(29-20)24(13-14-5-3-9-22-12-14)18(25)11-15-6-4-10-28-15/h3-10,12H,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORGDHQVWJMSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.